![molecular formula C24H16N4O4 B2947227 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291832-18-2](/img/structure/B2947227.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, an oxadiazole, a phenyl group, and a phthalazinone. These groups are common in many pharmaceuticals and could suggest potential biological activity.
Synthesis Analysis
Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the benzodioxole, oxadiazole, and phthalazinone rings in separate steps, followed by their coupling.Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests it would be planar and likely to participate in pi-pi stacking interactions. The oxadiazole and phthalazinone rings could potentially act as hydrogen bond acceptors.Chemical Reactions Analysis
Again, without specific literature, it’s hard to predict the reactivity of this compound. However, the aromatic rings are likely to be involved in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The compound is likely to be solid at room temperature given its molecular weight. Its solubility would depend on the specific substituents on the rings.Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
Researchers have focused on the synthesis and spectral characterization of phthalazinone derivatives, including those related to the specified compound. For instance, the synthesis of phthalazinone derivatives through reactions involving various electrophilic reagents and one-carbon donors has been documented. These synthetic pathways highlight the chemical versatility and potential for structural modification within the phthalazinone class of compounds, providing a foundation for further exploration of their physical, chemical, and biological properties (Mahmoud et al., 2012).
Antimicrobial Activity
The antimicrobial activity of phthalazinone derivatives represents a significant area of scientific inquiry. Research has shown that certain phthalazinone and related derivatives exhibit antimicrobial properties against a variety of bacterial and fungal strains. These studies provide valuable insights into the potential therapeutic applications of these compounds in combating microbial infections (El-Hashash et al., 2012), (Sridhara et al., 2010).
Anticancer Evaluation
Another critical area of application is the evaluation of anticancer activities. Specific phthalazinone derivatives have been synthesized and assessed for their effectiveness against various cancer cell lines. These studies are crucial for identifying new anticancer agents with potential for further development and clinical application (Ravinaik et al., 2021).
Safety And Hazards
Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any new compound, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research could involve synthesizing the compound and testing its biological activity. Various substituents could be added to the rings to enhance its activity or selectivity.
Please note that these are general observations based on the structure of the compound and may not be accurate. For detailed information, specific studies on the compound would be needed.
Propiedades
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c1-14-6-9-16(10-7-14)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-32-23)15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGHVKBNIDTFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

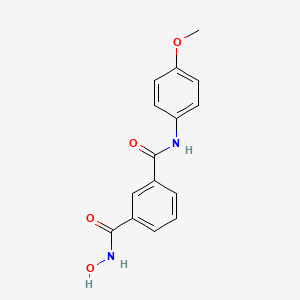
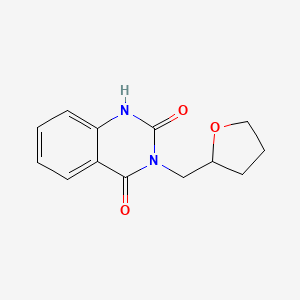
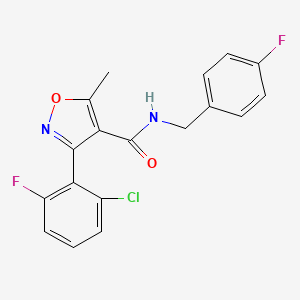
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
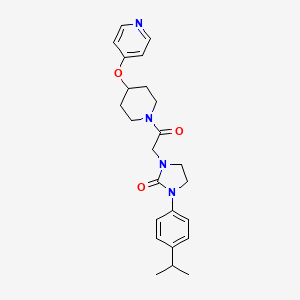
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)
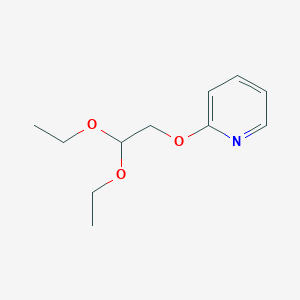
![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)
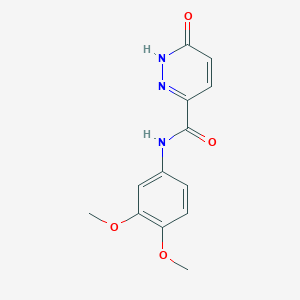
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)
![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)
![3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2947162.png)
![ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate](/img/structure/B2947164.png)